molecular formula C17H22O8 B12387221 Methyl 2-O-Acetyl-3-O-(4-Methylbenzoyl)-Beta-D-Talopyranoside

Methyl 2-O-Acetyl-3-O-(4-Methylbenzoyl)-Beta-D-Talopyranoside

Cat. No.: B12387221
M. Wt: 354.4 g/mol
InChI Key: IYJMKTZAMJWCQH-JLHDYFKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galectin-4-IN-2 is a small molecule inhibitor specifically designed to target galectin-4, a member of the galectin family of proteins. Galectin-4 is known for its role in various biological processes, including cell adhesion, migration, and immune response. It is predominantly expressed in epithelial cells of the intestinal tract and has been implicated in several pathological conditions, such as cancer and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Galectin-4-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its binding affinity and specificity towards galectin-4. The synthetic route typically includes:

    Formation of the core structure: This involves the use of a suitable starting material, which undergoes a series of reactions such as condensation, cyclization, and reduction to form the core scaffold.

    Functional group modifications: The core scaffold is then modified by introducing various functional groups through reactions like alkylation, acylation, and halogenation. These modifications are crucial for improving the compound’s pharmacokinetic properties and binding affinity.

Industrial Production Methods

Industrial production of Galectin-4-IN-2 follows a similar synthetic route but is optimized for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions

Galectin-4-IN-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Galectin-4-IN-2 can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Galectin-4-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of galectin-4 and its ligands.

    Biology: Helps in understanding the role of galectin-4 in cellular processes such as adhesion, migration, and immune response.

    Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer, where galectin-4 is overexpressed.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting galectin-4

Mechanism of Action

Galectin-4-IN-2 exerts its effects by binding to the carbohydrate recognition domains of galectin-4, thereby inhibiting its interaction with glycan ligands. This inhibition disrupts galectin-4-mediated cellular processes, such as cell adhesion and migration. The compound’s mechanism of action involves:

Comparison with Similar Compounds

Similar Compounds

    Galectin-1-IN-1: Inhibits galectin-1, another member of the galectin family, and is used in similar research applications.

    Galectin-3-IN-1: Targets galectin-3 and is investigated for its role in cancer and fibrosis.

    Galectin-9-IN-1: Inhibits galectin-9 and is studied for its potential in treating autoimmune diseases.

Uniqueness of Galectin-4-IN-2

Galectin-4-IN-2 is unique due to its high specificity and affinity for galectin-4. Unlike other galectin inhibitors, it does not significantly interact with other galectin family members, making it a valuable tool for studying galectin-4-specific pathways and developing targeted therapies .

Properties

Molecular Formula

C17H22O8

Molecular Weight

354.4 g/mol

IUPAC Name

[(2R,3S,4S,5S,6R)-5-acetyloxy-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl] 4-methylbenzoate

InChI

InChI=1S/C17H22O8/c1-9-4-6-11(7-5-9)16(21)25-14-13(20)12(8-18)24-17(22-3)15(14)23-10(2)19/h4-7,12-15,17-18,20H,8H2,1-3H3/t12-,13+,14+,15+,17-/m1/s1

InChI Key

IYJMKTZAMJWCQH-JLHDYFKBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@H]2[C@H]([C@H](O[C@H]([C@H]2OC(=O)C)OC)CO)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2C(C(OC(C2OC(=O)C)OC)CO)O

Origin of Product

United States

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